molecular formula C14H20N2O3S B497112 N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide CAS No. 890602-79-6

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide

Cat. No.: B497112
CAS No.: 890602-79-6
M. Wt: 296.39g/mol
InChI Key: STGDRHQECKWIQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide typically involves the reaction of tosyl chloride with an excess of amines in the presence of N-methyl-2-pyrrolidone (NMP) as a solvent at room temperature for 24 hours . This method allows for the formation of the sulfonamide bond, which is crucial for the compound’s biological activity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide stands out due to its unique combination of a piperidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to exhibit a broader range of biological activities compared to other sulfonamide derivatives .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-6-8-16(9-7-11)20(18,19)15-14-5-3-4-13(10-14)12(2)17/h3-5,10-11,15H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGDRHQECKWIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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